tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by its unique spirocyclic structure, which includes a spiro[45]decane ring system fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spiro[4.5]decane ring system through a cyclization reaction. This can be achieved using a suitable diol and a cyclizing agent under controlled conditions.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction, using a suitable amine and a protecting group such as tert-butyl carbamate.
Final Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
Uniqueness
tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[45]decan-8-yl]carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-4-7-15(8-5-11)9-6-12(10-16)19-15/h11-12H,4-10,16H2,1-3H3,(H,17,18) |
InChI Key |
LGTQJSJAVGKOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(O2)CN |
Origin of Product |
United States |
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